2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H18BrClFNO and its molecular weight is 338.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Copolymerization
- The compound has been utilized in the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These monomers, synthesized by piperidine catalyzed Knoevenagel condensation, were copolymerized with styrene. This process involved radical initiation and resulted in copolymers with unique decomposition profiles (Hussain et al., 2019).
Synthesis of Novel Copolymers
- Another application is seen in the novel copolymerization of styrene, using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 2-fluoro and 4-fluoro variations. These compounds were synthesized through a similar Knoevenagel condensation and then copolymerized with styrene, again showing distinct decomposition characteristics (Kharas et al., 2016).
Biological Evaluation for Medicinal Use
- A study synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeling them after fluoxetine, as selective serotonin reuptake inhibitors (SSRIs). Although less potent than typical SSRIs, their synthesis and evaluation highlight the potential for developing medications with a potentially improved adverse reaction profile (Dorsey et al., 2004).
Pharmaceutical Applications
- The compound is structurally related to Paroxetine hydrochloride, a selective serotonin reuptake inhibitor used for treating various anxiety and stress-related disorders. Understanding its structure and properties can contribute to the development of similar therapeutic agents (Germann et al., 2013).
Properties
IUPAC Name |
2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSKDXAAZGJGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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